molecular formula C10H14BFO3 B1394531 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid CAS No. 875446-29-0

4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid

Cat. No. B1394531
M. Wt: 212.03 g/mol
InChI Key: HMRRCUXJGOSJJA-UHFFFAOYSA-N
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Description

“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is a chemical compound with the molecular formula C10H14BFO3 . It is also known by other names such as “4-fluoro-5-isopropyl-2-methoxyphenylboronic acid”, “(4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid”, “[4-fluoro-2-methoxy-5- (propan-2-yl)phenyl]boronic acid”, and "(4-fluoro-2-methoxy-5-propan-2-ylphenyl)boronic acid" .


Synthesis Analysis

The synthesis of “4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” involves a process starting from 3-Fluoroanisole. Iodate is added to this compound, followed by catalytic coupling with isopropyl ylboronic acid. The process concludes with selective deprotonation/boronation under the conditions of a large hindered base. The product is obtained after hydrolysis .


Molecular Structure Analysis

The molecular weight of “4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is 212.03 g/mol . The InChI representation of the molecule is InChI=1S/C10H14BFO3/c1-6(2)7-4-8(11(13)14)10(15-3)5-9(7)12/h4-6,13-14H,1-3H3 . The Canonical SMILES representation is B(C1=CC(=C(C=C1OC)F)C(C)C)(O)O .


Chemical Reactions Analysis

“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” can be used as a reactant in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It can also be used in the synthesis of biologically active molecules .


Physical And Chemical Properties Analysis

“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is a solid at 20 degrees Celsius . It has a topological polar surface area of 49.7 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 .

Scientific Research Applications

Fluorescence Quenching Studies

  • Mechanism of Fluorescence Quenching: Research has explored the fluorescence quenching mechanism of 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) using steady-state fluorescence measurements. The study suggests a static quenching mechanism in the reactions, contributing valuable insights into the behavior of such compounds under fluorescence quenching conditions (Geethanjali, Nagaraja, & Melavanki, 2015).

Supramolecular Assemblies

  • Design and Synthesis in Supramolecular Chemistry: The compound has been considered in the context of supramolecular chemistry. Studies have reported on the assembly of phenylboronic and 4-methoxyphenylboronic acids with other compounds due to the formation of hydrogen bonds, showcasing its potential in the design and synthesis of complex molecular structures (Pedireddi & Seethalekshmi, 2004).

Polymer Science

  • Copolymerization with Styrene: Novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, including variations of 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid, have been synthesized and copolymerized with styrene. This demonstrates its utility in creating novel materials with potential applications in polymer science (Krause et al., 2019).

Nanotechnology

  • Hybrid Nanomaterials Characterization: The compound has been used in the context of nanotechnology, particularly in the immobilization of chiral derivatives onto carbon nanotubes. This application indicates its relevance in the development and characterization of hybrid nanomaterials (Monteiro et al., 2015).

Catalysis

  • Bifunctional Catalyst Development: Research has been conducted on derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, related to 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid, for their application as catalysts in amide formation. This underscores its potential role in catalytic processes and synthetic chemistry (Arnold et al., 2008).

Safety And Hazards

“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye or skin irritation persists .

properties

IUPAC Name

(4-fluoro-2-methoxy-5-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-6(2)7-4-8(11(13)14)10(15-3)5-9(7)12/h4-6,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRRCUXJGOSJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC)F)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693642
Record name [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid

CAS RN

875446-29-0
Record name [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid
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Synthesis routes and methods I

Procedure details

To a solution of 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene (Intermediate 5, 2.61 g, 8.88 mmol) in THF at −78° C., n-BuLi (4.26 mL, 10.65 mmol, 2.5 M) was added dropwise. The solution was stirred at −78° C. for 30 min. Trimethyl borate (2.98 mL, 26.6 mmol) was added. The solution was then stirred at −78° C. for 3 h. The reaction was quenched at −78° C. with saturated ammonium chloride and the mixture was warmed to room temperature. The organic layer was extracted with ethyl acetate (3×50 mL). The combined ethyl acetate layers were washed with brine and dried over sodium sulfate. The title compound was obtained as a white solid. 1H NMR (CDCl3, 500 MHz) δ 7.74 (d, J=10.0 Hz, 1H), 6.62 (d, J=12.5 Hz, 1H), 5.65 (br s, 2H), 3.92 (s, 3H), 3.20 (m, 1H), 1.22 (m, 6H).
Quantity
2.61 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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4.26 mL
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0 (± 1) mol
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2.98 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene (2.61 g, 8.88 mmol) in THF at −78° C., n-butyl lithium (2.5 M, 4.26 mL, 10.65 mmol) was added dropwise. The solution was stirred at −78° C. for 30 min. Trimethyl borate (2.98 mL, 26.6 mmol) was added. The solution was then stirred at −78° C. for 3 h. The reaction was quenched at −78° C. with saturated NH4Cl and the mixture was warmed to room temperature. The organic was extracted with EtOAc (3×50 mL). The combined EtOAc layers were washed with brine and dried over Na2SO4. The title compound was obtained as a solid pure enough for next step. Further purification with silica gel caused decomposition of product. 1H NMR (CDCl3, 500 MHz) δ 7.74 (d, J=10.0 Hz, 1H), 6.62 (d, J=12.5 Hz, 1H), 5.65 (br s, 2H), 3.92 (s, 3H), 3.20 (m, 1H), 1.22 (m, 6H).
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
4.26 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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2.98 mL
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Synthesis routes and methods III

Procedure details

To a solution of 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene (Example 77, 2.61 g, 8.88 mmol) in THF at −78° C., n-BuLi (4.26 ml, 10.65 mmol, 2.5 M) was added dropwise. The solution was stirred at −78° C. for 30 min. Trimethyl borate (2.98 ml, 26.6 mmol) was added. The solution was then stirred at −78° C. for 3 h. The reaction was quenched at −78° C. with saturated ammonium chloride and the mixture was warmed to room temperature. The organic was extracted with ethyl acetate (3×50 ml). The combined ethyl acetate layers were washed with brine and dried over sodium sulfate. The title compound was obtained as a solid pure enough for next step. Further purification with silica gel caused decomposition of product. 1H NMR (CDCl3, 500 MHz) δ 7.74 (d, J=10.0 Hz, 1H), 6.62 (d, J=12.5 Hz, 1H), 5.65 (br s, 2H), 3.92 (s, 3H), 3.20 (m, 1H), 1.22 (m, 6H).
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
4.26 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.98 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2-bromo-4-isopropyl-5-fluoroanisole (88 wt % in toluene, 10.44 g, 37.2 mmol) in anhydrous toluene was cooled to −10° C. under N2 atmosphere, and 2.5 M, n-butyllithium solution in hexanes (16.36 ml, 40.69 mmol) was added slowly. After stirring at the same temperature for 10 minutes, the resulting solution was transferred to a cooled solution of triisopropyl borate (14.53 ml, 61.3 mmol) and TMEDA (2.80 ml, 18.59 mmol) in toluene slowly at −20° C. After stirring for 30 minutes, the reaction mixture was quenched with 3M H2SO4 (45 ml), and the resulting mixture was worked up as described in Step 4a to provide the title compound in 83% yield (6.62 g, 98.5 wt %).
Quantity
10.44 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
hexanes
Quantity
16.36 mL
Type
reactant
Reaction Step Two
Quantity
14.53 mL
Type
reactant
Reaction Step Three
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Quantity
2.8 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Yield
83%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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